N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide
Description
This compound features a benzamide core substituted with a 4-fluoro group and a sulfonyl-linked piperazine ring bearing a 2-methoxyphenyl substituent. The N-linked 2-chlorophenyl group distinguishes it from other analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O4S/c1-33-22-9-5-4-8-21(22)28-12-14-29(15-13-28)34(31,32)23-16-17(10-11-19(23)26)24(30)27-20-7-3-2-6-18(20)25/h2-11,16H,12-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQSGDFJNJQPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a suitable phenyl precursor to introduce the 2-chlorophenyl group.
Introduction of the Fluorobenzamide Moiety:
Piperazine Ring Formation: The piperazine ring is then formed by reacting the intermediate with a suitable amine.
Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Substituent Variations
N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)
- Key Differences :
- Piperazine substituent: 2-methoxyphenyl (vs. 2-chlorophenyl in the target compound).
- Additional structural features: Ethoxyethyl linker and thiophenyl group instead of the benzamide’s 4-fluoro and sulfonyl groups.
- Synthesis : Yield of 55% via sequential chromatography .
- Implications : The 2-methoxy group in 3i may enhance solubility compared to chloro substituents, but the thiophenyl moiety could alter receptor affinity.
N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)
Benzamide Core Modifications
4-fluoro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[4-(propan-2-yl)phenyl]benzamide
- Key Differences :
- Piperazine substituent: 4-methoxyphenyl.
- N-linked group: 4-isopropylphenyl (vs. 2-chlorophenyl in the target compound).
- Molecular Weight : 511.6082 (C27H30FN3O4S) .
- Implications : The bulky isopropyl group may reduce membrane permeability compared to the smaller 2-chlorophenyl group, affecting bioavailability.
Sulfonamide and Piperazine Hybrids
4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide
- Key Differences :
- Piperazine substituent: Biphenylmethyl group.
- Additional sulfonamide linkage to a benzothiadiazin ring.
Research Findings and Implications
- Piperazine Substituents : Ortho-substituted methoxy groups (as in the target compound) may confer better receptor binding due to reduced steric hindrance compared to para-substituted analogs .
- N-Linked Groups : Chlorophenyl groups (electron-withdrawing) vs. isopropylphenyl (electron-donating) could modulate electron density in the benzamide core, affecting interactions with hydrophobic receptor pockets.
- Synthetic Yields : The 55% yield for 3i suggests that 2-methoxyphenyl piperazine derivatives are synthetically accessible, though optimization may be needed for the target compound .
Biological Activity
N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound with significant potential in pharmacology. Its structure incorporates a piperazine moiety, which is known for various biological activities, including antipsychotic and antidepressant effects. This article aims to explore the biological activity of this compound through diverse research findings, case studies, and data tables.
Structure-Activity Relationship (SAR)
The compound's efficacy is largely attributed to its structural components, particularly the piperazine and sulfonamide functionalities. These groups are known to enhance receptor binding and biological activity. The modifications on the phenyl rings (e.g., the presence of chlorine and fluorine) play a crucial role in determining the selectivity and affinity for specific receptors.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity :
- The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
- In vitro studies demonstrated effective inhibition of bacterial growth, supporting its potential as an antibacterial agent.
-
Enzyme Inhibition :
- The compound exhibits significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- The IC50 values for AChE inhibition indicate promising potential for treating neurodegenerative diseases.
-
Anticancer Activity :
- Preliminary studies suggest that the compound may possess anticancer properties, although further investigation is required to elucidate its mechanism of action.
- Docking studies have indicated potential interactions with cancer-related targets.
Data Tables
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 5.0 | Moderate activity |
| Antibacterial | Bacillus subtilis | 3.2 | Strong activity |
| AChE Inhibition | Human AChE | 0.63 | Strong inhibitor |
| Urease Inhibition | Urease from Proteus vulgaris | 2.14 | High inhibitory activity |
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by Aziz-ur-Rehman et al. synthesized various derivatives of sulfonamides, including the target compound. The results indicated robust antibacterial properties against multiple strains, emphasizing the importance of structural modifications in enhancing biological activity . -
Enzyme Inhibition Research :
Research highlighted the enzyme inhibition capabilities of compounds similar to this compound, showcasing their potential in treating conditions related to enzyme dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
